molecular formula C19H17N3O3 B4360515 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4360515
M. Wt: 335.4 g/mol
InChI Key: YRIQWEONMMMKCK-UHFFFAOYSA-N
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Description

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrazole ring, a benzodioxole moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The benzodioxole moiety can be introduced via a condensation reaction with a suitable phenol derivative. The final step involves the formation of the carboxamide group through an amide coupling reaction, often using reagents like carbodiimides or acyl chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide: shares similarities with other pyrazole and benzodioxole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-4-2-3-5-15(13)10-22-11-16(9-20-22)21-19(23)14-6-7-17-18(8-14)25-12-24-17/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIQWEONMMMKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide
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